molecular formula C12H18N2O B3433643 1-(4-Aminophenyl)-4-piperidinemethanol CAS No. 471937-86-7

1-(4-Aminophenyl)-4-piperidinemethanol

Cat. No.: B3433643
CAS No.: 471937-86-7
M. Wt: 206.28 g/mol
InChI Key: PWSBNCURYURIJU-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-4-piperidinemethanol is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group attached to a phenyl ring and a piperidine ring linked through a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-4-piperidinemethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenol with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. Another approach is the reduction of 4-nitrophenylpiperidine using hydrogen in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors and automated monitoring systems ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-4-piperidinemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding quinones or carboxylic acids.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-4-piperidinemethanol has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and as an intermediate in the synthesis of antipsychotic drugs.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-4-piperidinemethanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The piperidine ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

1-(4-Aminophenyl)-4-piperidinemethanol is unique due to its specific structural features. Similar compounds include 4-aminophenol, piperidine, and various phenylpiperidine derivatives. the presence of the methanol moiety in this compound distinguishes it from these compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

[1-(4-aminophenyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSBNCURYURIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283225
Record name 1-(4-Aminophenyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471937-86-7
Record name 1-(4-Aminophenyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471937-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a Round bottom flask, [A] [1-(4-Nitro-phenyl)-piperidin-4-yl]-methanol (5.021 g, 0.02125 mol), Ethanol (150 mL, 2.6 mol) and 10% Pd/C (10:90, Palladium:carbon black, 2.3 g, 0.0021 mol). The mixture was evacuated and charged with hydrogen via a balloon (3×). The reaction was stirred at RT under an atmosphere of Hydrogen over night. The solid was filtered and washed with Ethanol. The solvent was removed under vacuum to give [1-(4-Amino-phenyl)-piperidin-4-yl]-methanol a brown solid. The solid was triturated with Et2O to give a pink solid. NMR 1H (DSMO-d6)-6.68 (d, 2H, J=8.72 Hz), 6.47 (d, 2H J=8.68 Hz), 4.51 (bs, 2H), 4.43 (t, 1H, J=4.25 Hz), 3.22-3.40 (m, 4H), 2.43 (dt, 2H, JJ=2.24, 9.61 Hz) 1.70 (bd, 2H, J=11.15 Hz), 1.25-1.47 (m, 3H)
Quantity
5.021 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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